molecular formula C22H16F3N3O2 B125314 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- CAS No. 146824-84-2

4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-

Cat. No. B125314
M. Wt: 411.4 g/mol
InChI Key: MEDBYYVLGPWKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the inhibition of specific enzymes that are involved in various biological processes. This compound has been shown to inhibit protein kinase and cyclin-dependent kinase, which are involved in cell proliferation and differentiation. The inhibition of these enzymes leads to the suppression of tumor growth and the prevention of neurodegenerative diseases.

Biochemical And Physiological Effects

4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has shown potential as a neuroprotective agent by preventing neuronal cell death.

Advantages And Limitations For Lab Experiments

The advantages of using 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments include its potent inhibitory activity against specific enzymes and its potential applications in medicinal chemistry. However, the limitations of using this compound include its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions that can be explored with 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. These include the development of more efficient synthesis methods, the optimization of the reaction conditions, and the evaluation of its potential applications in clinical trials. Additionally, the exploration of its potential as a neuroprotective agent and its effects on other biological processes can also be studied.

Synthesis Methods

The synthesis of 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 3-(trifluoromethyl)benzaldehyde with 6-methyl-3-(2-quinolinylmethoxy)pyridazin-4(1H)-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase and cyclin-dependent kinase. This compound has also shown promising results in preclinical studies for the treatment of cancer, neurodegenerative diseases, and inflammation.

properties

CAS RN

146824-84-2

Product Name

4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-

Molecular Formula

C22H16F3N3O2

Molecular Weight

411.4 g/mol

IUPAC Name

6-methyl-3-(quinolin-2-ylmethoxy)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one

InChI

InChI=1S/C22H16F3N3O2/c1-14-11-20(29)21(27-28(14)18-7-4-6-16(12-18)22(23,24)25)30-13-17-10-9-15-5-2-3-8-19(15)26-17/h2-12H,13H2,1H3

InChI Key

MEDBYYVLGPWKFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3

Other CAS RN

146824-84-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.